![molecular formula C23H29NO4 B591595 (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpentanoic acid CAS No. 1012341-50-2](/img/structure/B591595.png)
(2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpentanoic acid
Descripción general
Descripción
(2R,4S)-5-([1,1’-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpentanoic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound is characterized by its complex structure, which includes a biphenyl group, a tert-butoxycarbonyl-protected amine, and a methylpentanoic acid moiety. The stereochemistry of the compound, indicated by the (2R,4S) configuration, plays a crucial role in its chemical behavior and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-5-([1,1’-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpentanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the biphenyl group: This can be achieved through a Suzuki coupling reaction between a boronic acid and a halogenated benzene derivative.
Introduction of the tert-butoxycarbonyl-protected amine: This step involves the protection of an amine group using tert-butoxycarbonyl chloride (Boc-Cl) under basic conditions.
Construction of the methylpentanoic acid moiety: This can be synthesized through a series of reactions including alkylation, oxidation, and esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(2R,4S)-5-([1,1’-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amine or carboxylic acid groups, leading to the formation of amides or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride for converting carboxylic acids to acyl chlorides, followed by reaction with amines or alcohols.
Major Products
Oxidation: Formation of biphenyl carboxylic acids.
Reduction: Formation of biphenyl alcohols.
Substitution: Formation of biphenyl amides or esters.
Aplicaciones Científicas De Investigación
Synthesis of Sacubitril
The primary application of (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpentanoic acid is as an intermediate in the synthesis of Sacubitril. Sacubitril is used in combination with valsartan to manage heart failure and reduce cardiovascular mortality. The compound acts by inhibiting neprilysin, an enzyme that breaks down natriuretic peptides and angiotensin II, thereby promoting vasodilation and reducing blood pressure .
Potential Antibacterial Properties
Research indicates that this compound may also possess antibacterial properties, making it a candidate for developing new antibiotics. The structural features of the compound allow it to interact with bacterial enzymes or receptors, potentially inhibiting their function .
Synthesis Methodology
The synthesis of this compound typically involves a multi-step process utilizing chiral catalysts. For instance, a common method includes:
- Catalyst Preparation : Dissolving diiodo(p-cymene) ruthenium(II) dimer and (R,R)-Me-Duphos in toluene.
- Hydrogenation Reaction : The mixture is subjected to hydrogenation under controlled conditions (temperature and pressure) with triethylamine and methanol as solvents.
- Purification : The product is purified through filtration and concentration techniques, yielding high purity levels (up to 96.1%) as an off-white solid .
Case Study 1: Efficacy in Heart Failure Management
A clinical study highlighted the effectiveness of Sacubitril/valsartan in patients with chronic heart failure with reduced ejection fraction. The combination therapy significantly reduced hospitalizations due to heart failure and cardiovascular deaths compared to traditional therapies .
Case Study 2: Antibacterial Activity
Another study explored the antibacterial potential of various amino acid derivatives, including those related to this compound. Compounds were tested against common bacterial strains, showing promising results that warrant further investigation into their mechanisms of action .
Mecanismo De Acción
The mechanism of action of (2R,4S)-5-([1,1’-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpentanoic acid involves its interaction with specific molecular targets. The biphenyl group can engage in π-π interactions with aromatic residues in proteins, while the amine and carboxylic acid groups can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(2R,4S)-5-([1,1’-biphenyl]-4-yl)-4-amino-2-Methylpentanoic acid: Lacks the tert-butoxycarbonyl protection.
(2R,4S)-5-([1,1’-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-ethylpentanoic acid: Has an ethyl group instead of a methyl group.
Uniqueness
The presence of the tert-butoxycarbonyl-protected amine in (2R,4S)-5-([1,1’-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpentanoic acid provides unique chemical stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Actividad Biológica
(2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpentanoic acid, also known as AHU84 or a precursor to Sacubitril, is a compound with significant biological activity primarily related to its role in cardiovascular therapeutics. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C23H29NO4
- Molecular Weight : 383.48 g/mol
- Melting Point : 145-147°C
- Boiling Point : Approximately 582.6±50.0 °C
The compound is a key intermediate in the synthesis of Sacubitril, a neprilysin inhibitor. Neprilysin is an enzyme that degrades natriuretic peptides, which are crucial for cardiovascular homeostasis. By inhibiting neprilysin, Sacubitril increases levels of these peptides, leading to vasodilation, natriuresis (excretion of sodium in urine), and decreased blood pressure. This mechanism is particularly beneficial in treating heart failure and reducing cardiovascular mortality.
Cardiovascular Effects
Research indicates that the administration of Sacubitril has been associated with:
- Reduced risk of cardiovascular death : Clinical trials have shown that patients treated with Sacubitril/valsartan experienced lower rates of cardiovascular-related mortality compared to those on standard treatments .
- Improved heart failure outcomes : Patients with chronic heart failure and reduced ejection fraction demonstrated significant improvements in symptoms and quality of life when treated with this combination therapy .
Anti-inflammatory Properties
Recent studies suggest that compounds similar to this compound may exhibit anti-inflammatory effects by modulating macrophage activity. Specifically, inhibition of the colony-stimulating factor 1 receptor (CSF1R) has been explored as a therapeutic target in inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease .
Clinical Trials
A notable clinical trial involving Sacubitril/valsartan demonstrated:
- Patient Population : Individuals with chronic heart failure (NYHA class II-IV).
- Findings : The trial reported a 20% reduction in the risk of death from cardiovascular causes or hospitalization for heart failure compared to enalapril .
In Vitro Studies
In vitro studies have shown that the compound can effectively inhibit neprilysin activity, resulting in increased levels of endogenous natriuretic peptides. This was evidenced by elevated concentrations of these peptides in plasma samples following treatment with Sacubitril .
Data Tables
Property | Value |
---|---|
Molecular Formula | C23H29NO4 |
Molecular Weight | 383.48 g/mol |
Melting Point | 145-147°C |
Boiling Point | ~582.6±50.0 °C |
CAS Number | 1012341-50-2 |
Study Type | Findings |
---|---|
Clinical Trial | 20% reduction in cardiovascular death risk |
In Vitro | Increased natriuretic peptide levels |
Mechanism | Neprilysin inhibition leading to vasodilation |
Propiedades
IUPAC Name |
(2R,4S)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4-phenylphenyl)pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO4/c1-16(21(25)26)14-20(24-22(27)28-23(2,3)4)15-17-10-12-19(13-11-17)18-8-6-5-7-9-18/h5-13,16,20H,14-15H2,1-4H3,(H,24,27)(H,25,26)/t16-,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNELJETWNMPEEH-UZLBHIALSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)OC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)OC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001123526 | |
Record name | (αR,γS)-γ-[[(1,1-Dimethylethoxy)carbonyl]amino]-α-methyl[1,1′-biphenyl]-4-pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001123526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1012341-50-2 | |
Record name | (αR,γS)-γ-[[(1,1-Dimethylethoxy)carbonyl]amino]-α-methyl[1,1′-biphenyl]-4-pentanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1012341-50-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-((1,1'-Biphenyl)-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid, (2R,4S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1012341502 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (αR,γS)-γ-[[(1,1-Dimethylethoxy)carbonyl]amino]-α-methyl[1,1′-biphenyl]-4-pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001123526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R,4S)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4-phenylphenyl)pentanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-((1,1'-BIPHENYL)-4-YL)-4-((TERT-BUTOXYCARBONYL)AMINO)-2-METHYLPENTANOIC ACID, (2R,4S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FJ7AWX8DMF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.